molecular formula C19H27NO3S2 B2984522 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034541-40-5

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2984522
CAS RN: 2034541-40-5
M. Wt: 381.55
InChI Key: HRHXCGGRLYJEMH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promise in cancer treatment.

Scientific Research Applications

Kinetic and Mechanistic Studies

Studies have investigated the decomposition and reactions of sulfonamide derivatives, shedding light on their chemical properties and reaction mechanisms. For instance, kinetic and isotopic studies on N-hydroxybenzenesulfonamide decomposition offer insights into the formation of nitrosyl hydride (HNO) and other products, which are critical for understanding their chemical behavior and potential applications in synthetic chemistry (Bonner & Ko, 1992).

Antitumor and Anticancer Research

Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying compounds with potential as cell cycle inhibitors. These discoveries are crucial for developing new anticancer therapies, with certain sulfonamides advancing to clinical trials due to their promising antimitotic and antiproliferative properties (Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanines substituted with sulfonamide derivative groups have been synthesized and characterized for their use in photodynamic therapy, a treatment option for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition Studies

Research on sulfonamide drugs binding to specific sites on proteins, like the colchicine site of tubulin, provides insights into their therapeutic potentials. These studies help in understanding how such compounds inhibit tubulin polymerization, which is valuable for the development of treatments for conditions like cancer and inflammatory diseases (Banerjee et al., 2005).

Antimicrobial and Antibiofilm Activities

Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, including inhibitory effects on bacterial biofilms. Such studies are essential for developing new antibiotics and strategies to combat antibiotic-resistant bacteria and biofilm-associated infections (Abbasi et al., 2020).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S2/c1-13-11-14(2)16(4)19(15(13)3)25(22,23)20-8-5-17(6-9-21)18-7-10-24-12-18/h7,10-12,17,20-21H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHXCGGRLYJEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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